N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrimidinyl group, a trifluoromethoxyphenyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrimidinyl derivative and the trifluoromethoxyphenyl sulfonyl chloride. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-PYRIMIDINYL)-4-({[4-METHOXYPHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE
- N-(2-PYRIMIDINYL)-4-({[4-FLUOROPHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE
Uniqueness
N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for applications in drug discovery and development.
Properties
Molecular Formula |
C17H13F3N4O5S2 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H13F3N4O5S2/c18-17(19,20)29-13-4-8-15(9-5-13)30(25,26)23-12-2-6-14(7-3-12)31(27,28)24-16-21-10-1-11-22-16/h1-11,23H,(H,21,22,24) |
InChI Key |
NKCWGQKGLWZREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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